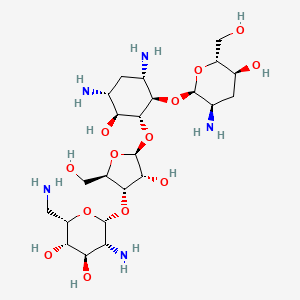![molecular formula C6H6N8 B14662469 6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine CAS No. 49847-61-2](/img/structure/B14662469.png)
6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of the tetrazolo[1,5-b]pyridazine family, which is characterized by a fused ring system containing both tetrazole and pyridazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine typically involves a multi-step process. One common method is the nucleophilic substitution reaction between sodium azide and a suitable precursor, such as 3,6-dichloropyridazine. This reaction is followed by azide-tetrazole isomerization to form the desired compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, efficient purification techniques, and stringent safety measures due to the potential explosiveness of azido compounds.
化学反応の分析
Types of Reactions
6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azido group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted tetrazolo[1,5-b]pyridazines. These products can further undergo additional transformations, expanding the compound’s utility in synthetic chemistry.
科学的研究の応用
6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Its energetic properties make it a candidate for use in explosives and propellants, although safety concerns must be carefully managed
作用機序
The mechanism of action of 6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine involves the reactivity of the azido group and the tetrazole ring. The azido group can undergo cycloaddition reactions, forming triazoles, which are valuable intermediates in various chemical processes. The tetrazole ring can participate in coordination chemistry, forming complexes with metal ions. These interactions can influence the compound’s reactivity and stability, making it useful in diverse applications .
類似化合物との比較
Similar Compounds
6-Azidotetrazolo[1,5-b]pyridazine: Similar in structure but lacks the methyl substituents.
8-Nitrotetrazolo[1,5-b]pyridazine: Contains a nitro group instead of an azido group, leading to different reactivity and applications.
6-Hydroxytetrazolo[1,5-b]pyridazine: Formed by the reduction of the azido group, with different chemical properties and uses
Uniqueness
6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine is unique due to the presence of both azido and methyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
特性
CAS番号 |
49847-61-2 |
|---|---|
分子式 |
C6H6N8 |
分子量 |
190.17 g/mol |
IUPAC名 |
6-azido-7,8-dimethyltetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C6H6N8/c1-3-4(2)6-9-12-13-14(6)10-5(3)8-11-7/h1-2H3 |
InChIキー |
QVYFEDRKUDUAEP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=NN=NN2N=C1N=[N+]=[N-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate](/img/structure/B14662414.png)










